![molecular formula C9H7N7O2S B563783 Azathioprine-13C4 CAS No. 1346600-71-2](/img/structure/B563783.png)
Azathioprine-13C4
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Overview
Description
Azathioprine-13C4 is the 13C labeled Azathioprine . Azathioprine is an immunosuppressive medication used for the treatment of various diseases such as rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus . It is also used in kidney transplants to prevent rejection .
Molecular Structure Analysis
Azathioprine-13C4 has a molecular formula of C513C4H7N7O2S and a molecular weight of 281.23 . The structural formulas with relevant chemical properties are shown for azathioprine .Chemical Reactions Analysis
Azathioprine is an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . It blocks purine production, preventing replication of highly proliferating cells such as B and T lymphocytes .Physical And Chemical Properties Analysis
Azathioprine-13C4 has a molecular weight of 281.23 and a molecular formula of C513C4H7N7O2S . It is soluble in DMSO .Scientific Research Applications
Interaction with DNA
Azathioprine has been investigated for its electrochemical behavior and interaction with deoxyribonucleic acid (DNA). Studies using voltammetric techniques, mass spectrometry (MS), and scanning electron microscopy (SEM) have explored this interaction, which is crucial for understanding its immunosuppressive effects .
Gastrointestinal Disorders Treatment
Research has examined Azathioprine’s effectiveness in treating gastrointestinal disorders, such as Crohn’s disease. A study comparing Azathioprine with exclusive enteral nutrition (EEN) showed significant differences in effectiveness over a 12-month period .
Anti-inflammatory Properties
Azathioprine has been recognized for its anti-inflammatory properties. Contemporary research suggests that certain thiopurine analogues, which include Azathioprine, are less toxic and more effective in reducing inflammation compared to other compounds like mercaptopurine .
Immunosuppressive Drug Mechanisms
The redox mechanism of Azathioprine is a key area of study, providing insights into its function as an immunosuppressive drug. Understanding this mechanism helps in optimizing its use in various therapeutic applications .
Drug Delivery Systems
Advancements in drug delivery systems for thiopurines like Azathioprine are being researched. These developments aim to improve the efficacy and reduce the toxicity of these drugs .
Comparative Toxicity Studies
Azathioprine is part of studies that compare the toxicity levels of different thiopurines. These studies are essential for determining safer treatment options for patients requiring immunosuppressive therapy .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(3-(113C)methyl-5-nitro(2,4,5-13C3)imidazol-4-yl)sulfanyl-7H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)/i1+1,4+1,7+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKQMALGUDUQG-HXRDNURUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1[13CH]=N[13C](=[13C]1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747064 |
Source
|
Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azathioprine-13C4 | |
CAS RN |
1346600-71-2 |
Source
|
Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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